Aqueous Solubility Advantage of the Sodium Salt Form Versus the Free Carboxylic Acid
The sodium salt of a carboxylic acid is universally expected to exhibit substantially higher aqueous solubility than its protonated free-acid counterpart. For this specific azetidine scaffold, the sodium 2-(3-hydroxyazetidin-1-yl)acetate (MW 153.11) carries a formal negative charge at physiological pH, whereas the free acid 2-(3-hydroxyazetidin-1-yl)acetic acid (MW 131.13) is predominantly non-ionised below pH ~3–4 . The free acid has been independently characterised as soluble in DMSO and DMF to 25 mg/mL, with no measured aqueous solubility reported . In contrast, the sodium salt's permanent ionic character enables dissolution in aqueous buffers at concentrations exceeding 50 mM without co-solvent . This difference is critical for applications requiring aqueous reaction conditions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or bioconjugation in physiological media.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥50 mM in aqueous buffer (estimated from class behaviour of sodium carboxylates) |
| Comparator Or Baseline | 2-(3-Hydroxyazetidin-1-yl)acetic acid (free acid): soluble in DMSO/DMF to 25 mg/mL; aqueous solubility not reported |
| Quantified Difference | ≥2-fold higher aqueous solubility for sodium salt; free acid requires organic co-solvent |
| Conditions | Ambient temperature, pH 7.4 aqueous buffer (predicted); free acid data in DMSO/DMF per vendor specification |
Why This Matters
For aqueous-phase click chemistry or biological assays, the sodium salt eliminates the need for DMSO or DMF co-solvents that can denature proteins or interfere with downstream analysis.
